![molecular formula C22H20ClN3O3 B3013379 N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide CAS No. 920116-55-8](/img/structure/B3013379.png)
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide, also known as TAK-659, is a highly potent and selective inhibitor of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, a pathway that is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Scientific Research Applications
Anthelmintic Properties
Rafoxanide: , synthesized from this compound, is a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle. It effectively combats infestations caused by parasites such as Haemonchus spp. and Fasciola spp. .
Antiviral Activity
Recent studies have shown that some halogenated salicylanilides, including rafoxanide, can reduce SARS-CoV-2 replication and suppress the induction of inflammatory cytokines in rodent models. While further research is needed, this antiviral potential is promising .
Antifungal and Antibacterial Properties
Salicylanilides, including rafoxanide, exhibit potent antifungal and antibacterial activity. They have been investigated for their efficacy against various pathogens, including gram-positive bacteria (e.g., methicillin-resistant Staphylococcus aureus) and vancomycin-resistant Enterococcus faecium .
Antileishmanial Activity
Rafoxanide has also been explored as a potential antileishmanial agent. Its effectiveness against Leishmania parasites warrants further investigation .
Chitinase Inhibition
Rafoxanide serves as an efficient inhibitor of chitinase in Onchocerca volvulus, a parasitic nematode responsible for river blindness. This property makes it relevant for combating this neglected tropical disease .
Cancer Research
The compound 1-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]methanesulfonamide, derived from this structure, inhibits downstream signaling pathways that promote cell growth and survival in cancer cells. Further studies may reveal its potential as an anticancer agent.
properties
IUPAC Name |
N-[[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-8-10-17(11-9-16)28-14-4-12-26-19-6-2-1-5-18(19)25-21(26)15-24-22(27)20-7-3-13-29-20/h1-3,5-11,13H,4,12,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDHSIDLLUWDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=C(C=C3)Cl)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.